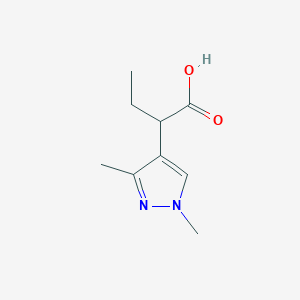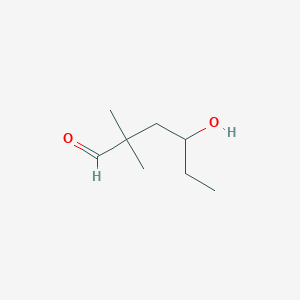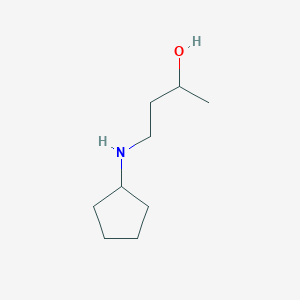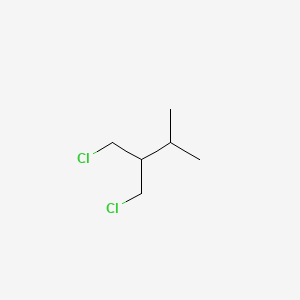
1-Chloro-2-(chloromethyl)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)-3-methylbutane is an organic compound belonging to the class of organochlorides It is characterized by the presence of two chlorine atoms attached to a butane backbone, specifically at the first and second carbon positions, with a methyl group at the third carbon
Preparation Methods
The synthesis of 1-Chloro-2-(chloromethyl)-3-methylbutane can be achieved through several routes. One common method involves the chlorination of 3-methylbutane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors to control reaction conditions precisely and ensure high yields. The choice of solvent, temperature, and reaction time are critical factors in optimizing the synthesis process.
Chemical Reactions Analysis
1-Chloro-2-(chloromethyl)-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-methyl-2-butene.
Oxidation and Reduction: While less common, the compound can also be subjected to oxidation and reduction reactions. Oxidizing agents such as potassium permanganate can convert it to corresponding alcohols or carboxylic acids, while reducing agents like lithium aluminum hydride can reduce it to hydrocarbons.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of dehalogenation enzymes.
Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research into its analogs could lead to the development of new pharmaceuticals.
Industry: In industrial settings, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a precursor in various chemical processes highlights its industrial significance.
Mechanism of Action
The mechanism by which 1-Chloro-2-(chloromethyl)-3-methylbutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
1-Chloro-2-(chloromethyl)-3-methylbutane can be compared with other similar compounds, such as:
1-Chloro-2-methylpropane: This compound has a similar structure but lacks the second chlorine atom. It is less reactive in nucleophilic substitution reactions due to the absence of the second chlorine.
1-Chloro-3-methylbutane: This isomer has the chlorine atom at the first carbon and the methyl group at the third carbon, but without the second chlorine. Its reactivity and applications differ due to the positional isomerism.
2-Chlorobutane: This compound has a single chlorine atom at the second carbon position. It is used as a solvent and in organic synthesis but has different reactivity compared to this compound.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and broadens its range of applications in various chemical processes.
Properties
Molecular Formula |
C6H12Cl2 |
|---|---|
Molecular Weight |
155.06 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3-methylbutane |
InChI |
InChI=1S/C6H12Cl2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
BMNKUOHKCDZNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13298133.png)
![N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13298134.png)
![1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13298146.png)
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
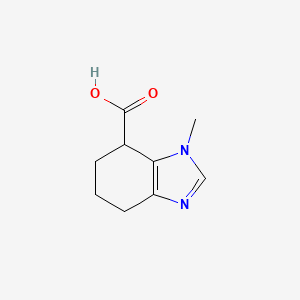
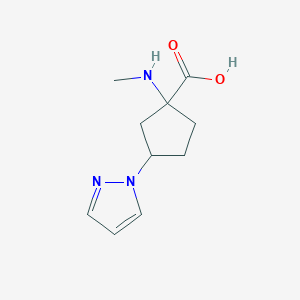

amine](/img/structure/B13298174.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)

![5-[(1-Methylcyclopropyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298189.png)
